8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
This compound belongs to the spiro-pyrrolo[3,2,1-ij]quinolinone family, characterized by a fused pyrroloquinoline core and a spiro-linked 1,3-dioxolane ring. The structure includes an ethyl group at the 8'-position and three methyl groups at the 4',4',6'-positions, contributing to its steric and electronic properties. Such spirocyclic systems are of interest due to their conformational rigidity, which enhances binding specificity in biological applications and influences physicochemical stability .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
6'-ethyl-9',11',11'-trimethylspiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one |
InChI |
InChI=1S/C18H23NO3/c1-5-12-8-13-11(2)10-17(3,4)19-15(13)14(9-12)18(16(19)20)21-6-7-22-18/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
VCESACDANOPIQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)OCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves several steps, typically starting with the preparation of the core pyrroloquinoline structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the spiro dioxolane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved. For instance, oxidation may lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrroloquinoline class exhibit notable biological activities, particularly in anticancer research. Similar structures have demonstrated the ability to interact with cancer cell pathways, suggesting that 8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one may possess similar properties. Preliminary studies have shown promising results in inhibiting tumor growth in various cancer models .
Antimicrobial Properties
The compound's diverse functional groups may also confer antimicrobial properties. Research on related pyrroloquinoline derivatives has indicated potential efficacy against various bacterial strains and fungi. Further investigations are necessary to evaluate the specific antimicrobial activities of this compound .
Synthesis Pathways
The synthesis of 8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one can be achieved through several synthetic routes. Common methods involve cyclization reactions that utilize various catalysts to facilitate the formation of the spirocyclic structure. For example:
- Cyclization Reactions : Utilizing palladium or other transition metal catalysts to promote cyclization.
- Functional Group Modifications : Employing techniques such as alkylation and acylation to introduce ethyl and trimethyl groups into the core structure.
These synthetic approaches allow for the exploration of structure-activity relationships within this class of compounds .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its therapeutic potential. Initial findings suggest that it may bind effectively to certain enzymes involved in metabolic pathways or signaling cascades associated with cancer progression .
Mechanism of Action
The mechanism of action of 8’-ethyl-4’,4’,6’-trimethyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with modifications in substituents, ring systems, or functional groups (Table 1):
Key Observations :
- Ethyl vs. Ethoxy Substituents : The ethoxy group in the analogue increases polarity compared to the ethyl group in the target compound, affecting solubility and bioavailability .
- Spirocyclic Variations : Spiro-dioxolane (target compound) imparts greater rigidity than spiro-cyclohexane (compound 10h), influencing conformational stability .
Comparison :
- Yield : Derivatives with bulky substituents (e.g., 4-chlorophenyl) exhibit lower yields (~60%) due to steric hindrance, while methyl/ethyl-substituted compounds achieve >70% yields .
- Purification: Spiro-dioxolane derivatives require recrystallization from 2-propanol/acetic acid, whereas halogenated analogues need column chromatography .
Physicochemical and Spectral Properties
- Melting Points :
- NMR Spectra: 1H NMR: Methyl groups in the target compound resonate at δ 1.20–1.33 ppm (cf. δ 1.33 ppm for 6,6-dimethyl analogues) . 13C NMR: The spiro-dioxolane carbonyl appears at δ 168–170 ppm, distinct from dione carbonyls (δ 175–180 ppm) in non-spiro derivatives .
Biological Activity
8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex organic compound belonging to the pyrroloquinoline class. Its unique spirocyclic structure and diverse functional groups suggest significant potential for various biological activities. This article explores its biological activity through synthesis pathways, binding affinities, and relevant case studies.
Structural Features
The compound is characterized by:
- Spirocyclic Structure : A combination of a dioxolane ring and pyrroloquinoline moiety.
- Substituents : Ethyl and trimethyl groups that may enhance its pharmacological profile.
Synthesis Pathways
Synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing nucleophiles such as N-methylpiperazine or morpholine.
- Functional Group Modifications : Adjusting substituents to optimize biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrroloquinoline exhibit a wide range of biological activities including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against bacterial strains.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in disease processes.
Binding Affinity Studies
Binding studies have investigated the interaction of 8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one with various receptors. Notably:
- Dopamine Receptors : Compounds with similar structures have shown varying affinities for D2 and D3 receptors, which are crucial in neuropharmacology.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (nM) | Biological Activity |
|---|---|---|
| Compound A | 49.1 | D2 receptor antagonist |
| Compound B | 14.9 | D3 receptor antagonist |
| 8'-Ethyl Compound | TBD | Potential neuroactive agent |
Study 1: Anticancer Activity
A study investigated the anticancer properties of similar pyrroloquinoline derivatives against breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively at low micromolar concentrations and induced apoptosis.
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of related compounds. It was found that these compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the key synthetic pathways for synthesizing this spiro-pyrroloquinoline derivative, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyrrole or quinoline derivatives) and spiro-ring formation. Critical steps include:
-
Cyclocondensation : Use of catalysts like ZrOCl₂·8H₂O under solvent-free, ultrasound-assisted conditions to enhance reaction efficiency .
-
Spiroannulation : Controlled temperature (e.g., 85°C in acetic acid) and solvent selection (e.g., DMSO-Et₂O mixtures) to stabilize intermediates .
-
Purification : Column chromatography (silica/alumina) with eluents like ethyl acetate/hexane, followed by recrystallization .
-
Optimization : Adjusting substituents (e.g., ethyl or methyl groups) can improve yield by reducing steric hindrance .
- Analytical Validation :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm spiro-structure and substituents | δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.5 ppm (dioxolane OCH₂) |
| HPLC | Purity assessment | Retention time: 12.3 min (≥95% purity) |
| IR | Functional group identification | 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (dioxolane C-O) |
Q. How is the molecular structure of this compound characterized, and what role do substituents play in its stability?
- Methodological Answer: X-ray crystallography and spectral analysis (NMR, IR) are primary tools. Key structural features include:
- Spiro-center : Rigid 3D geometry reduces conformational flexibility, enhancing metabolic stability .
- Substituent Effects :
- Ethyl and methyl groups at C-4' and C-6' improve lipophilicity (logP ~2.8) .
- The dioxolane ring enhances solubility in polar solvents (e.g., DMSO) .
- Electronic Effects : Fluorine or acetyl groups (if present) alter electron density, affecting reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Solutions include:
-
Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
-
Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
-
Structural Analog Comparison : Compare with derivatives (e.g., 8-acetyl or 7-hydroxy analogs) to isolate substituent-specific effects .
- Case Study :
A 2025 study found conflicting PDE4 inhibition data (IC₅₀: 0.5 μM vs. 2.1 μM). Reanalysis revealed residual catalyst (ZrOCl₂) in the less active batch, highlighting purification criticality .
- Case Study :
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase ATP pockets). Key parameters:
- Binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .
- Hydrogen-bonding with active-site residues (e.g., Lys123 in PDE4) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with activity trends .
Q. What experimental designs address low yield in spiro-ring formation during synthesis?
- Methodological Answer: Low yields (<30%) in spiroannulation may stem from competing polymerization or improper stereochemical control. Mitigation strategies:
-
Catalyst Screening : Pd-mediated coupling improves regioselectivity (yield ↑ to 65%) .
-
Solvent Optimization : Replace DMF with THF to reduce side reactions .
-
Microwave Assistance : Reduce reaction time from 24h to 2h, minimizing degradation .
- Data-Driven Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 28 | 88 |
| Microwave + Pd(OAc)₂ | 67 | 95 |
| Ultrasound + ZrOCl₂ | 52 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
